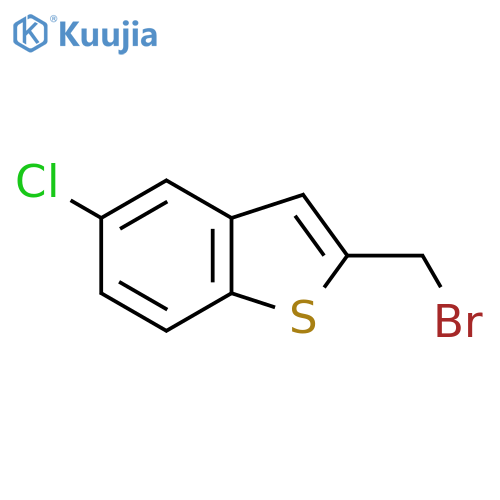

Cas no 99592-53-7 (2-(bromomethyl)-5-chloro-1-benzothiophene)

2-(bromomethyl)-5-chloro-1-benzothiophene 化学的及び物理的性質

名前と識別子

-

- Benzo[b]thiophene, 2-(bromomethyl)-5-chloro-

- 2-(Bromomethyl)-5-chloro-1-benzothiophene

- 2-Bromomethyl-5-chlorobenzo[b]thiophene

- EN300-104933

- SCHEMBL424764

- DE-0703

- 2-bromomethyl-5-chloro-benzo[b]thiophene

- (bromomethyl)-5-chlorobenzo[b]thiophene

- DTXSID50545714

- 2-(bromomethyl)-5-chlorobenzo[b]thiophene

- MFCD16622781

- 99592-53-7

- VTQJFFDCDCIHAB-UHFFFAOYSA-N

- FT-0681890

- AKOS015835993

- DB-103762

- 2-(bromomethyl)-5-chloro-1-benzothiophene

-

- MDL: MFCD16622781

- インチ: InChI=1S/C9H6BrClS/c10-5-8-4-6-3-7(11)1-2-9(6)12-8/h1-4H,5H2

- InChIKey: VTQJFFDCDCIHAB-UHFFFAOYSA-N

- SMILES: C1=C(C=C2C=C(CBr)SC2=C1)Cl

計算された属性

- 精确分子量: 259.90621g/mol

- 同位素质量: 259.90621g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 氢键受体数量: 0

- 重原子数量: 12

- 回転可能化学結合数: 1

- 複雑さ: 165

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 28.2Ų

- XLogP3: 4.2

2-(bromomethyl)-5-chloro-1-benzothiophene Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| abcr | AB269577-500 mg |

2-(Bromomethyl)-5-chloro-1-benzothiophene, 95%; . |

99592-53-7 | 95% | 500mg |

€579.60 | 2023-05-20 | |

| Enamine | EN300-104933-0.1g |

2-(bromomethyl)-5-chloro-1-benzothiophene |

99592-53-7 | 95% | 0.1g |

$316.0 | 2023-10-28 | |

| Enamine | EN300-104933-0.25g |

2-(bromomethyl)-5-chloro-1-benzothiophene |

99592-53-7 | 95% | 0.25g |

$450.0 | 2023-10-28 | |

| Enamine | EN300-104933-5.0g |

2-(bromomethyl)-5-chloro-1-benzothiophene |

99592-53-7 | 95% | 5g |

$3779.0 | 2023-06-10 | |

| Enamine | EN300-104933-1.0g |

2-(bromomethyl)-5-chloro-1-benzothiophene |

99592-53-7 | 95% | 1g |

$910.0 | 2023-06-10 | |

| Chemenu | CM531280-1g |

2-(Bromomethyl)-5-chlorobenzo[b]thiophene |

99592-53-7 | 95% | 1g |

$*** | 2023-04-18 | |

| Enamine | EN300-104933-10g |

2-(bromomethyl)-5-chloro-1-benzothiophene |

99592-53-7 | 95% | 10g |

$7374.0 | 2023-10-28 | |

| 1PlusChem | 1P006NM7-1g |

2-(Bromomethyl)-5-chlorobenzo[b]thiophene |

99592-53-7 | 95% | 1g |

$1187.00 | 2024-04-19 | |

| Ambeed | A138128-1g |

2-(Bromomethyl)-5-chlorobenzo[b]thiophene |

99592-53-7 | 95+% | 1g |

$606.0 | 2024-04-16 | |

| 1PlusChem | 1P006NM7-50mg |

2-(Bromomethyl)-5-chlorobenzo[b]thiophene |

99592-53-7 | 95% | 50mg |

$315.00 | 2024-04-19 |

2-(bromomethyl)-5-chloro-1-benzothiophene 関連文献

-

Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632

-

Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334

-

Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878

-

Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560

-

Jiang-Lin Wang,Lu Zhang,Lian-Xun Gao,Ji-Lei Chen,Te Zhou,Feng-Lei Jiang J. Mater. Chem. B, 2021,9, 8639-8645

-

Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332

-

Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081

-

Peng Chang,Hui Mei,Shixiang Zhou,Konstantinos G. Dassios,Laifei Cheng J. Mater. Chem. A, 2019,7, 4230-4258

2-(bromomethyl)-5-chloro-1-benzothiopheneに関する追加情報

2-(bromomethyl)-5-chloro-1-benzothiophene

The compound 2-(bromomethyl)-5-chloro-1-benzothiophene (CAS No: 99592-53-7) is a heterocyclic aromatic compound with significant interest in the fields of organic synthesis and materials science. This compound belongs to the class of benzothiophenes, which are sulfur-containing analogs of benzofurans, and are known for their unique electronic properties and structural versatility.

Benzothiophenes, including 2-(bromomethyl)-5-chloro-1-benzothiophene, have been extensively studied due to their potential applications in optoelectronic devices, such as organic light-emitting diodes (OLEDs) and photovoltaic cells. The presence of sulfur in the aromatic ring introduces a unique combination of electronic and optical properties, making these compounds highly desirable for advanced materials research.

Recent studies have highlighted the role of benzothiophene derivatives in enhancing the efficiency of OLEDs. For instance, researchers have demonstrated that the incorporation of 2-(bromomethyl)-5-chloro-1-benzothiophene into emissive layers can significantly improve device performance by optimizing charge transport and emission characteristics. This is attributed to the compound's ability to act as an efficient electron donor, facilitating better charge balance within the device.

In addition to its electronic applications, 2-(bromomethyl)-5-chloro-1-benzothiophene has also found utility in medicinal chemistry. The bromomethyl group attached to the benzothiophene ring provides a site for further functionalization, enabling the synthesis of bioactive molecules with potential therapeutic applications. Recent advancements in this area have focused on developing derivatives with anti-inflammatory and anticancer properties.

The synthesis of 2-(bromomethyl)-5-chloro-1-benzothiophene typically involves multi-step organic reactions, including nucleophilic aromatic substitution and coupling reactions. Researchers have optimized these processes to achieve higher yields and better purity, which are critical for large-scale production and industrial applications.

From a structural perspective, benzothiophenes like 2-(bromomethyl)-5-chloro-1-benzothiophene exhibit a high degree of planarity due to their aromatic nature. This planarity is crucial for their electronic properties, as it facilitates delocalized π-electron systems that are essential for efficient charge transport in electronic devices.

Moreover, the substitution pattern on the benzothiophene ring plays a significant role in determining the compound's reactivity and functionality. In 2-(bromomethyl)-5-chloro-1-benzothiophene, the bromine atom at position 2 and chlorine atom at position 5 create a unique electronic environment that can be exploited for various chemical transformations. These substituents also influence the compound's solubility and thermal stability, making it suitable for diverse applications.

Recent research has also explored the use of benzothiophene derivatives in sensing applications. For example, derivatives of 2-(bromomethyl)-5-chloro-1-benzothiophene have been employed as sensors for detecting heavy metal ions due to their ability to form stable complexes with such ions. This application underscores the versatility of this compound in different areas of chemistry.

In terms of environmental impact, benzothiophenes like 2-(bromomethyl)-5-chloro-1-benzothiophene are generally considered non-toxic under normal handling conditions. However, proper safety precautions should always be taken when working with any chemical compound to ensure safe laboratory practices.

The growing interest in benzothiophenes has led to increased research activity worldwide. Scientists are continually exploring new synthetic routes, functionalization strategies, and applications for these compounds. As a result, 2-(bromomethyl)-5-chloro-1-benzothiophene remains at the forefront of materials science and organic chemistry research.

99592-53-7 (2-(bromomethyl)-5-chloro-1-benzothiophene) Related Products

- 1353983-03-5(2-[(1-methylpiperidin-4-yl)oxy]ethan-1-ol)

- 2580100-24-7(rac-ethyl (1R,2R,4R)-2-aminobicyclo2.2.1heptane-1-carboxylate)

- 2243513-38-2(1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)-1H-pyrazole-5-carboxylic acid)

- 2229198-86-9(2-(2,3-dihydro-1-benzofuran-7-yl)propanal)

- 7064-35-9(5-(4-methylphenyl)-1,2-oxazole)

- 1806810-98-9(Ethyl 4-amino-6-cyano-2-(difluoromethyl)pyridine-3-acetate)

- 1353977-59-9([1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-ethyl-carbamic acid tert-butyl ester)

- 54640-82-3(2-Methyl-2-(prop-2-enoylamino)propane-1-sulfonic acid;prop-2-enenitrile)

- 1225599-37-0(1-3-(4-fluorophenyl)butylpiperazine)

- 17839-53-1(2-Mercapto-6-methylbenzoic acid)